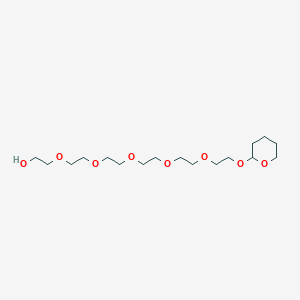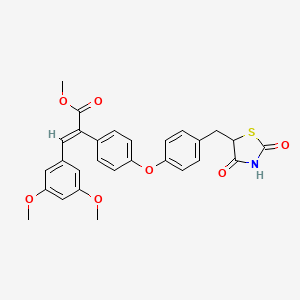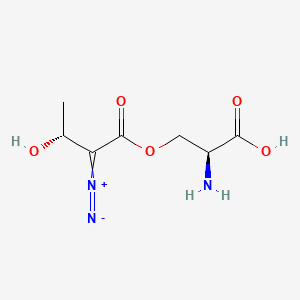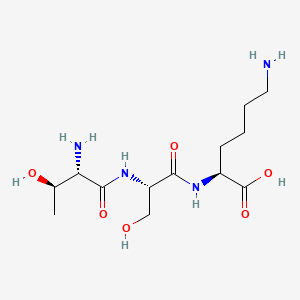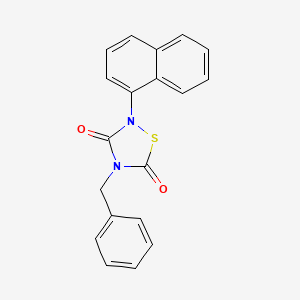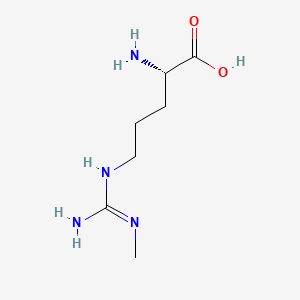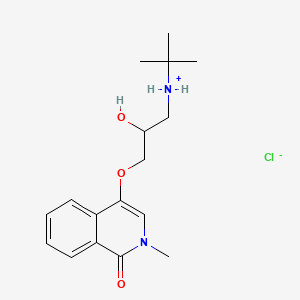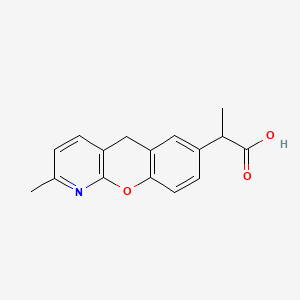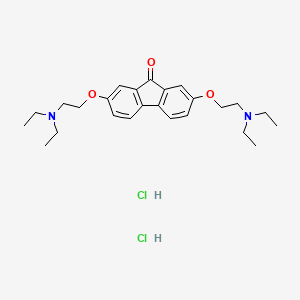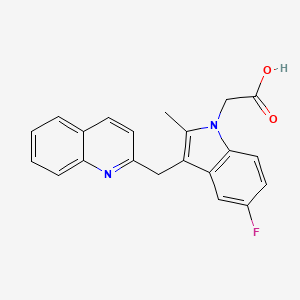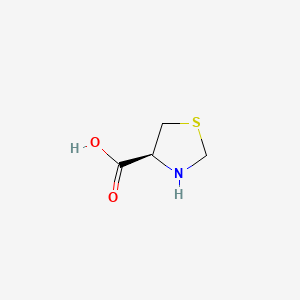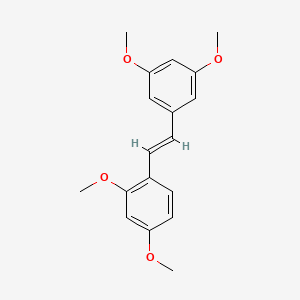
2,3',4,5'-テトラメトキシスチルベン
概要
説明
テトラメチルシランは、化学式Si(CH₃)₄を持つ有機ケイ素化合物です。最も単純なテトラ有機シランであり、四面体構造が特徴です。テトラメチルシランは、無色で揮発性の液体であり、特徴的な臭いがあります。 その不活性性と揮発性のため、核磁気共鳴(NMR)分光法の参照化合物として広く使用されています .
2. 製法
合成ルートと反応条件: テトラメチルシランは通常、メチルクロロシランの製造過程で副生成物として生成されます。このプロセスは、メチルクロリドとケイ素の直接反応が含まれます。 この反応の主な生成物は、トリメチルシリルクロリド、ジメチルジクロロシラン、メチルトリクロロシランです .
工業生産方法: 工業的には、テトラメチルシランは上記と同じ方法で製造されます。反応条件は、メチルクロリドとケイ素を高温で使用することを含みます。 副生成物は分離され、精製されてテトラメチルシランが得られます .
3. 化学反応解析
反応の種類: テトラメチルシランは、以下を含むさまざまな化学反応を起こします。
脱プロトン化: ブチルリチウムで処理すると、テトラメチルシランは脱プロトン化を受け、トリメチルシリルメチルリチウム(一般的なアルキル化剤)を生成します.
トリメチルシリル化: テトラメチルシランは、ガスクロマトグラフィーで誘導体化試薬として使用され、化合物にトリメチルシリル基を付加して、揮発性と安定性を高めます.
一般的な試薬と条件:
ブチルリチウム: 脱プロトン化反応に使用されます。
N,O-ビス(トリメチルシリル)トリフルオロアセトアミド(BSTFA): トリメチルシリル化反応に一般的に使用されます.
主な生成物:
トリメチルシリルメチルリチウム: 脱プロトン化から生成されます。
トリメチルシリル誘導体: トリメチルシリル化反応から生成されます.
4. 科学研究への応用
テトラメチルシランは、科学研究でさまざまな用途があります。
NMR分光法: ¹H、¹³C、²⁹Si NMR分光法で化学シフトを校正するための内部標準として使用されます.
ガスクロマトグラフィー: 化合物の揮発性と安定性を高める誘導体化試薬として使用されます.
科学的研究の応用
Tetramethylsilane has diverse applications in scientific research:
NMR Spectroscopy: Used as an internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Gas Chromatography: Used as a derivatization reagent to enhance the volatility and stability of compounds.
Chemical Vapor Deposition: Used as a precursor for the deposition of silicon dioxide or silicon carbide, depending on the conditions.
作用機序
テトラメチルシランは、主にその化学的安定性と揮発性によって効果を発揮します。 NMR分光法では、12個の水素原子がすべて等しい環境にあるため、単一のシャープなピークを示し、理想的な参照化合物となります . ガスクロマトグラフィーでは、トリメチルシリル基の付加により、化合物の揮発性と安定性が向上し、分析が容易になります .
類似化合物:
ネオペンタン: 構造は似ていますが、ケイ素原子はありません。
テトラメチルゲルマン: ケイ素の代わりにゲルマニウムを含む同様の構造。
テトラメチルスズ: ケイ素の代わりにスズを含む同様の構造.
テトラメチルシランの独自性: テトラメチルシランは、NMR分光法の参照化合物として使用されるという点でユニークです。その不活性性と揮発性により、NMRスペクトルで単一のシャープなピークを提供する理想的な標準となります。 さらに、誘導体化試薬としてのガスクロマトグラフィーへの応用は、その汎用性をさらに強調しています .
生化学分析
Biochemical Properties
2,3’,4,5’-Tetramethoxystilbene plays a crucial role in biochemical reactions by inhibiting the activity of CYP1B1, an enzyme involved in the metabolism of various endogenous and exogenous compounds. This inhibition is highly selective, with an IC50 value of 6 nM and a Ki value of 3 nM . The compound also exhibits lesser inhibitory effects on CYP1A1 and CYP1A2, with IC50 values of 300 nM and 3.1 μM, respectively . By inhibiting CYP1B1, 2,3’,4,5’-Tetramethoxystilbene can modulate the metabolism of carcinogens and other toxic compounds, thereby exerting its anti-cancer effects.
Cellular Effects
2,3’,4,5’-Tetramethoxystilbene has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells . The compound increases the expression of pro-apoptotic genes and proteins, such as Bax, Noxa, and Bim, while also causing the translocation of Bax from the cytosol to the mitochondria . This leads to the activation of both caspase-dependent and caspase-independent apoptotic pathways, resulting in cell death. Additionally, 2,3’,4,5’-Tetramethoxystilbene has been found to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, 2,3’,4,5’-Tetramethoxystilbene exerts its effects primarily through the inhibition of CYP1B1 . This inhibition prevents the conversion of estradiol to 4-hydroxyestradiol, a metabolite associated with carcinogenesis . The compound also increases the expression of stress response and pro-apoptotic genes, leading to the activation of apoptotic pathways . Furthermore, 2,3’,4,5’-Tetramethoxystilbene has been shown to inhibit the activity of NADPH oxidase and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and its associated cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,5’-Tetramethoxystilbene have been observed to change over time. In vitro studies have shown that the compound maintains high cell viability (>90%) for the first 24 hours of exposure, but cell survival drops to 60-70% by 72 hours . This indicates that the compound’s apoptotic effects become more pronounced over time. Additionally, in vivo studies have demonstrated that daily injections of 2,3’,4,5’-Tetramethoxystilbene can reduce systolic blood pressure in spontaneously hypertensive rats over a period of several weeks .
Dosage Effects in Animal Models
The effects of 2,3’,4,5’-Tetramethoxystilbene vary with different dosages in animal models. In spontaneously hypertensive rats, daily injections of the compound at a dosage of 300 μg/kg have been shown to normalize systolic blood pressure and reduce CYP1B1 activity . Higher doses may lead to toxic or adverse effects, although specific data on such effects are limited. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,3’,4,5’-Tetramethoxystilbene is involved in metabolic pathways related to the inhibition of CYP1B1 . By blocking this enzyme, the compound prevents the metabolism of estradiol to its carcinogenic metabolite, 4-hydroxyestradiol . Additionally, 2,3’,4,5’-Tetramethoxystilbene interacts with other enzymes and cofactors involved in oxidative stress and apoptosis, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3’,4,5’-Tetramethoxystilbene is transported and distributed through interactions with various transporters and binding proteins . The compound’s bioavailability is relatively low, which has led to the development of liposome-encapsulated formulations to enhance its uptake into tissues . These formulations have been shown to improve the compound’s distribution and localization, thereby increasing its therapeutic efficacy.
Subcellular Localization
2,3’,4,5’-Tetramethoxystilbene localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound has been observed to cause the translocation of Bax from the cytosol to the mitochondria, leading to the activation of apoptotic pathways . Additionally, 2,3’,4,5’-Tetramethoxystilbene may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The primary products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .
Industrial Production Methods: In industrial settings, tetramethylsilane is produced through the same method mentioned above. The reaction conditions involve the use of methyl chloride and silicon at elevated temperatures. The by-products are separated and purified to obtain tetramethylsilane .
化学反応の分析
Types of Reactions: Tetramethylsilane undergoes various chemical reactions, including:
Deprotonation: When treated with butyllithium, tetramethylsilane undergoes deprotonation to form trimethylsilylmethyl lithium, a common alkylating agent.
Trimethylsilylation: Tetramethylsilane is used as a derivatization reagent in gas chromatography to add a trimethylsilyl group to compounds, enhancing their volatility and stability.
Common Reagents and Conditions:
Butyllithium: Used for deprotonation reactions.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Commonly used for trimethylsilylation reactions.
Major Products:
Trimethylsilylmethyl lithium: Formed from deprotonation.
Trimethylsilyl derivatives: Formed from trimethylsilylation reactions.
類似化合物との比較
Neopentane: Similar in structure but lacks the silicon atom.
Tetramethylgermane: Similar structure with germanium instead of silicon.
Tetramethyltin: Similar structure with tin instead of silicon.
Uniqueness of Tetramethylsilane: Tetramethylsilane is unique due to its use as a reference compound in NMR spectroscopy. Its inertness and volatility make it an ideal standard, providing a single sharp peak in NMR spectra. Additionally, its application in gas chromatography as a derivatization reagent further highlights its versatility .
特性
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24144-92-1, 20578-92-1 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,3',5'-Tetramethoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



